molecular formula C19H17ClN2O2S B2646105 N,N-dibenzyl-6-chloropyridine-3-sulfonamide CAS No. 568566-61-0

N,N-dibenzyl-6-chloropyridine-3-sulfonamide

Cat. No.: B2646105
CAS No.: 568566-61-0
M. Wt: 372.87
InChI Key: SYFRVJLBPHIPGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-6-chloropyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with dibenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-6-chloropyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Substituted pyridine derivatives.

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfinamide derivatives.

    Hydrolysis: Sulfonic acid and amine.

Scientific Research Applications

N,N-dibenzyl-6-chloropyridine-3-sulfonamide has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-dibenzyl-6-chloropyridine-3-sulfonamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, while the benzyl groups provide hydrophobic interactions that enhance binding affinity .

Comparison with Similar Compounds

Similar Compounds

    N,N-dibenzyl-6-bromopyridine-3-sulfonamide: Similar structure with a bromine atom instead of chlorine.

    N,N-dibenzyl-6-fluoropyridine-3-sulfonamide: Similar structure with a fluorine atom instead of chlorine.

    N,N-dibenzyl-6-methylpyridine-3-sulfonamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

N,N-dibenzyl-6-chloropyridine-3-sulfonamide is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The chlorine atom can participate in halogen bonding, which can enhance the compound’s interactions with biological targets or other molecules in chemical reactions .

Properties

IUPAC Name

N,N-dibenzyl-6-chloropyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c20-19-12-11-18(13-21-19)25(23,24)22(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFRVJLBPHIPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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